molecular formula C8H5ClFN B046869 6-Chloro-5-fluoroindole CAS No. 122509-72-2

6-Chloro-5-fluoroindole

Cat. No. B046869
M. Wt: 169.58 g/mol
InChI Key: ANGRSSWNBDJESO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-5-fluoroindole and related compounds typically involves Fischer-Indole synthesis or other cyclization methods. For example, Joshi et al. (1985) reported the synthesis of fluorinated indole derivatives, including 5-fluoroindoles, through Fischer-Indole synthesis using polyphosphoric acid as the cyclizing agent (Joshi, Pathak, & Chaturvedi, 1985). Additionally, Gurjar et al. (2003) described a novel route to synthesize 6-Chloro-5-(2-chloroethyl)oxindole, highlighting the versatility of synthesis approaches for chloro-fluoroindole derivatives (Gurjar, Murugaiah, & Reddy, 2003).

Molecular Structure Analysis

The molecular structure of 6-Chloro-5-fluoroindole derivatives has been studied using various techniques, including X-ray crystallography. For instance, Li et al. (2005) investigated the molecular structures of isomeric chloro-fluoro-phenylhexahydroisoindole-1,3-dione compounds, revealing insights into their conformational differences and distances between atoms (Li et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloro-5-fluoroindole derivatives often lead to the formation of biologically active compounds. For example, Narayana et al. (2009) synthesized heterocycles derived from 5-fluoro/chloro/bromoindole-2-carbohydrazides, demonstrating the compound's reactivity and potential for generating diverse biological activities (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-5-fluoroindole, such as solubility, melting point, and stability, are crucial for its application in synthesis and drug development. Research focusing on the synthesis and characterization of specific derivatives provides valuable data on these properties, aiding in the compound's practical use.

Chemical Properties Analysis

The chemical properties of 6-Chloro-5-fluoroindole, including its reactivity with various functional groups and conditions for halogenation or substitution reactions, are essential for its versatility in organic synthesis. The work by Liu and Robins (2007) on SNAr reactions with halopurine nucleosides offers insights into the compound's reactivity and potential transformations (Liu & Robins, 2007).

Scientific Research Applications

  • Antitumor and Tyrosine Kinase Inhibitory Effects : A study by Isik and Sagdinc (2021) explored the antitumor activities of 6-chloro-2-oxindole, a derivative of 6-Chloro-5-fluoroindole, highlighting its inhibitory effect on tyrosine kinase receptors, which are significant in medical applications (Isik & Sagdinc, 2021).

  • Enhanced Fluorescence in Proteins : Liu et al. (2005) reported that fluoro substitution in tryptophan-containing proteins increases the ionization potential of indole, leading to a more homogeneous fluorescence decay. This property is essential in studying protein structures and functions (Liu et al., 2005).

  • Functionalization for Drug Activity : Ginanneschi (2005) developed efficient methods to prepare functionalized derivatives of fluoroindoles, which could potentially improve drug activity and regioselectivity (Ginanneschi, 2005).

  • Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Research by Narayana et al. (2009) found that heterocycles derived from nitro- and fluoro/chloro/bromoindole-carbohydrazides exhibit promising antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

  • Antibacterial and Antioxidant Properties : Shaik et al. (2021) synthesized novel fluoroindole derivatives that showed excellent antibacterial and antioxidant activities, particularly against S. aureus and E. coli (Shaik et al., 2021).

  • Efficient Synthesis of Bioactive Molecules : Su et al. (2021) presented a chemoselective strategy for constructing 2-fluoroindoles from ortho-vinylanilines, which are significant for creating various bioactive molecules (Su et al., 2021).

  • Excited Electronic State Properties : Ayachit et al. (1986) found minimal shape and size changes in 5- and 6-fluoroindoles in their excited electronic states, which is crucial for understanding their photophysical behaviors (Ayachit et al., 1986).

  • Potential Antifertility and CNS Depressant Activities : Joshi et al. (1985) synthesized 2-pentafluorophenyl-5-/6-fluoroindoles, indicating their potential as biologically active compounds with antifertility and CNS depressant activities (Joshi et al., 1985).

Safety And Hazards

6-Chloro-5-fluoroindole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRSSWNBDJESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378611
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoroindole

CAS RN

122509-72-2
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-fluoro-1H-indole
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethylacetal (6.3 ml, 45 mmol) was added in one portion to a stirred solution of 3-chloro-4-fluoro-6-methylnitrobenzene (7.0 g, 37 mmol) in N,N-dimethylformamide (30 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 2 h, cooled to room temperature, concentrated in vacuo and partitioned between ethyl acetate and water and the aqueous was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried (magnesium sulfate), concentrated in vacuo, dissolved in methanol/tetrahydrofuran (1:1; 100 mL) and Raney Nickel®, 50% wt. in water, (5 g) was added. The mixture was cooled to 0° C. and hydrazine hydrate (3 mL, 59 mmol) was added dropwise over 2 min. The mixture was warmed to room temperature, stirred for 1 h then cooled to 0° C. and hydrazine hydrate (1.5 mL) was added over 2 min. The mixture was warmed to room temperature, stirred for 1 h and filtered through celite®. The filter-cake was washed with tetrahydrofuran and the filtrate was concentrated in vacuo and purified by column chromatography [SiO2; heptane-dichloromethane (4:1)] to give the product (3.2 g, 51%) as an off-white solid. An analytical sample was recrystallised (heptane) to give a white solid: mp 105-107° C.; NMR δH (400 MHz, CDCl3) 8.01 (1H, br. s), 7.40 (1H, d, J 6 Hz), 7.35 (1H, d, J 9.4 Hz), 7.25 (1H, t, J 2.8 Hz), 6.50-6.51 (1H, m).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
15
Citations
DR Adams, MAJ Duncton, JRA Roffey, J Spencer - Tetrahedron letters, 2002 - Elsevier
… The usefulness of this modification was illustrated by preparing 6-chloro-5-fluoroindole 4a, the heterocyclic core of the 5-HT 2C receptor agonist, Ro 60-0175, 4 from the known …
Number of citations: 28 www.sciencedirect.com
JM Bentley, JE Davidson, MAJ Duncton… - Synthetic …, 2004 - Taylor & Francis
… Citation3 In this communication, we disclose a large scale (>100 g) preparation of 6‐chloro‐5‐fluoroindole 2, the heterocyclic core of Ro 60‐0175, via a modified Leimgruber–Batcho reaction.Citation4 …
Number of citations: 6 www.tandfonline.com
F Bartoccini, F Fanini, M Retini, G Piersanti - Tetrahedron Letters, 2020 - Elsevier
… previously reported consisted of five steps (including enzymatic kinetic resolution with l-aminoacylase) and an overall yield of 5.5% starting from the same 6-chloro-5-fluoroindole (1j) [19…
Number of citations: 9 www.sciencedirect.com
S Zhang, Q Yang, T Defoirdt - Microbiology Spectrum, 2022 - Am Soc Microbiol
Indole signaling is viewed as a potential target for antivirulence therapy against antibiotic-resistant pathogens because of its link with the production of virulence factors. This study …
Number of citations: 3 journals.asm.org
M Bös, F Jenck, JR Martin, JL Moreau… - Journal of Medicinal …, 1997 - ACS Publications
… 6-Chloro-5-fluoroindole (1k). A solution of 8 (5.5 g, 19.5 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 0.9 mmol) in toluene (200 mL) was heated at reflux temperature for 2 h. …
Number of citations: 111 pubs.acs.org
N Barquero - Drugs of the Future, 2015 - access.portico.org
… a) Condensation of 6-chloro-5-fluoroindole (I) with L-serine and Ac2O in AcOH at 80 C yields 2-acetamido-3-(6-chloro-5-fluoroindol-3yl)propanoic acid (III), which by kinetic resolution …
Number of citations: 2 access.portico.org
GR Humphrey, JT Kuethe - Chemical reviews, 2006 - ACS Publications
… Duncton has reported the large-scale preparation of 6-chloro-5-fluoroindole (402) via a modified Leimgruber−Batcho reaction (Scheme 87). Indole 402 is the heterocyclic core of the …
Number of citations: 221 pubs.acs.org
JM Bentley, DR Adams, D Bebbington… - Bioorganic & medicinal …, 2004 - Elsevier
… A sequence involving the Leimgruber–Batcho reaction was employed to prepare 6-chloro-5-fluoroindole (11) from 2-fluoro-4-methylaniline (7) (Scheme 2). Thus nitration of the aniline 7 …
Number of citations: 46 www.sciencedirect.com
S Sharma, RV Anand - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… 6-Chloro-5-fluoroindole generated product 4i in 85% and 90% yields in MeCN and water, respectively. Indoles, substituted with electron-poor groups such as 5-nitroindole and 4-…
Number of citations: 3 pubs.rsc.org
IN Gaisina, F Gallier, AV Ougolkov… - Journal of medicinal …, 2009 - ACS Publications
Recent studies have demonstrated that glycogen synthase kinase 3β (GSK-3β) is overexpressed in human colon and pancreatic carcinomas, contributing to cancer cell proliferation and …
Number of citations: 143 pubs.acs.org

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